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molecular formula C22H25N3O B8788039 1-(4-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

1-(4-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

Cat. No. B8788039
M. Wt: 347.5 g/mol
InChI Key: SNURYXQBHWFHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242933B2

Procedure details

In a 20 ml vial, to a solution of solution of 1-(4-aminophenyl)butan-1-one (46 mg, 0.28 mmol) dissolved in DCM/MeOH (0.6 mL) was added a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (112 mg, 0.56 mmol) in DMA (1.8 mL). A solution of acetic acid (50 mg, 0.84 mmol) in DCM/MeOH (0.6 mL) was then added, followed by the addition of 361 mg of MP-CNBH3 resin (3 eq.; subst. 2.34 mmoles/g). The vial was capped and was then heated with shaking overnight at 55° C. The progress of the reaction was monitored by LC/MS. After completion of the reaction, the reaction mixture was concentrated to dryness. The resulting residue was dissolved in 1:1 DMSO/MeOH. Purification by reverse phase HPLC (TFA method) gave the title compound.
Quantity
46 mg
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
0.6 mL
Type
solvent
Reaction Step Three
[Compound]
Name
MP-CNBH3 resin
Quantity
361 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH2:9][CH2:10][CH3:11])=[CH:4][CH:3]=1.[CH3:13][C:14]1[C:18]([CH:19]=O)=[C:17]([CH3:21])[N:16]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:15]=1.C(O)(=O)C>C(Cl)Cl.CO.CC(N(C)C)=O>[CH3:13][C:14]1[C:18]([CH2:19][NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:8](=[O:12])[CH2:9][CH2:10][CH3:11])=[CH:6][CH:7]=2)=[C:17]([CH3:21])[N:16]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
46 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C(CCC)=O
Name
DCM MeOH
Quantity
0.6 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
112 mg
Type
reactant
Smiles
CC1=NN(C(=C1C=O)C)C1=CC=CC=C1
Name
Quantity
1.8 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
C(C)(=O)O
Name
DCM MeOH
Quantity
0.6 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Four
Name
MP-CNBH3 resin
Quantity
361 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with shaking overnight at 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 1:1 DMSO/MeOH
CUSTOM
Type
CUSTOM
Details
Purification by reverse phase HPLC (TFA method)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NN(C(=C1CNC1=CC=C(C=C1)C(CCC)=O)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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